molecular formula C19H21N3O3S B2959676 (5-cyclopropyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-1H-pyrazol-3-yl)(indolin-1-yl)methanone CAS No. 1019096-45-7

(5-cyclopropyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-1H-pyrazol-3-yl)(indolin-1-yl)methanone

Cat. No.: B2959676
CAS No.: 1019096-45-7
M. Wt: 371.46
InChI Key: PMQACURGYXUOLN-UHFFFAOYSA-N
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Description

The compound “(5-cyclopropyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-1H-pyrazol-3-yl)(indolin-1-yl)methanone” is a hybrid heterocyclic molecule featuring a pyrazole core substituted with a cyclopropyl group at position 5 and a sulfone-containing tetrahydrothiophene ring at position 1. The methanone bridge links the pyrazole moiety to an indoline group, a bicyclic structure comprising a benzene ring fused to a saturated five-membered nitrogen-containing ring.

Key structural attributes influencing its properties include:

  • Cyclopropyl group: Enhances metabolic stability by resisting oxidative degradation compared to linear alkyl chains.
  • Sulfone (1,1-dioxidotetrahydrothiophen-3-yl): Improves aqueous solubility and may facilitate hydrogen bonding with biological targets.

Properties

IUPAC Name

[5-cyclopropyl-1-(1,1-dioxothiolan-3-yl)pyrazol-3-yl]-(2,3-dihydroindol-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O3S/c23-19(21-9-7-13-3-1-2-4-17(13)21)16-11-18(14-5-6-14)22(20-16)15-8-10-26(24,25)12-15/h1-4,11,14-15H,5-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMQACURGYXUOLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NN2C3CCS(=O)(=O)C3)C(=O)N4CCC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (5-cyclopropyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-1H-pyrazol-3-yl)(indolin-1-yl)methanone represents a novel class of pyrazole derivatives that have garnered attention in medicinal chemistry due to their potential biological activities. This article delves into the synthesis, biological evaluation, and pharmacological implications of this compound, supported by relevant case studies and research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C15H16N2O2S\text{C}_{15}\text{H}_{16}\text{N}_2\text{O}_2\text{S}

This compound features a cyclopropyl group and a tetrahydrothiophene moiety, which are significant for its biological activity. The presence of the pyrazole and indoline structures suggests potential interactions with various biological targets.

Anticancer Activity

Recent studies have indicated that pyrazole derivatives exhibit significant anticancer properties. For instance, a study on related compounds showed that they could inhibit cell proliferation in various cancer cell lines, including colorectal and breast cancer cells. The mechanism often involves the induction of apoptosis and inhibition of key signaling pathways associated with tumor growth .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. Similar pyrazole derivatives have been shown to selectively inhibit cyclooxygenase-2 (COX-2), an enzyme implicated in inflammatory processes. In vitro assays demonstrated that these compounds could effectively reduce COX-2 activity, leading to decreased production of pro-inflammatory mediators .

Structure-Activity Relationship (SAR)

A comprehensive structure-activity relationship analysis revealed that modifications on the pyrazole ring significantly affect the biological activity of these compounds. For example, the introduction of electron-withdrawing groups enhanced COX-2 inhibition, while substituents on the indoline moiety influenced cytotoxicity against cancer cells .

Case Studies

StudyFindings
Study 1 Identified potent COX-2 inhibitors among sulfonamide-containing pyrazole derivatives.
Study 2 Demonstrated anticancer activity through apoptosis induction in colorectal cancer cell lines.
Study 3 Explored SAR, highlighting the importance of substituents on both pyrazole and indoline rings for enhanced activity.

Pharmacokinetics

Pharmacokinetic studies suggest that compounds similar to this compound exhibit favorable absorption profiles and metabolic stability. High solubility and bioavailability scores indicate potential for effective therapeutic use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs can be categorized based on core heterocycles and substituent motifs. Below is a comparative analysis with key derivatives:

Table 1: Structural and Functional Comparison

Compound Name / Structure Key Substituents Bioactivity Insights Solubility/Stability Notes Reference
Target Compound: (5-cyclopropyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-1H-pyrazol-3-yl)(indolin-1-yl)methanone Cyclopropyl, sulfone, indoline Hypothesized enhanced metabolic stability; potential kinase inhibition or pesticidal activity due to pyrazole-indoline synergy. High solubility (sulfone); moderate lipophilicity (cyclopropyl).
(5-Amino-3-hydroxy-1H-pyrazol-1-yl)(2,4-diamino-3-cyanothiophene-5-yl)methanone (7a) Amino, hydroxy, cyano-thiophene Reported antimicrobial activity; thiophene may enhance π-π stacking with targets. Lower solubility (lack of sulfone).
[5-(1H-Indol-3-yl)-3-phenyl-4,5-dihydropyrazol-1-yl]pyridin-3-yl methanone (3a) Indole, phenyl, dihydropyrazole Indole moiety may confer serotonin receptor affinity; dihydropyrazole increases conformational flexibility. Moderate solubility (indole); higher lipophilicity (phenyl).
1-(5-Hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)-3-(4-methyl-anilino)but-2-en-1-one Hydroxy, methyl, anilino Antifungal activity noted in similar analogs; hydroxy group aids hydrogen bonding. Low solubility (non-polar substituents dominate).
1-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-(4-nitrophenyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile Nitrophenyl, thioxo, carbonitrile Nitro group may confer electron-withdrawing effects; thioxo enhances binding to metal enzymes. Poor solubility (nitro, carbonitrile).

Key Findings

Indoline vs. indole (as in compound 3a ): Saturation of the indoline ring may reduce π-π stacking but increase stability against oxidative metabolism.

Metabolic Stability :

  • The cyclopropyl group in the target compound likely enhances metabolic resistance compared to methyl or phenyl substituents (e.g., compound in ), which are prone to cytochrome P450 oxidation.

Solubility Trends :

  • Sulfone-containing derivatives (target compound) are expected to exhibit higher aqueous solubility than analogs with thiophene (7a ) or nitro groups ().

Agrochemical Potential: Pyrazole-indoline hybrids may align with findings in plant-derived bioactive compounds (), where similar structures disrupt insect metabolic pathways.

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